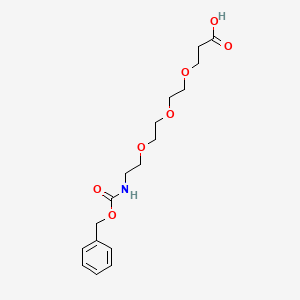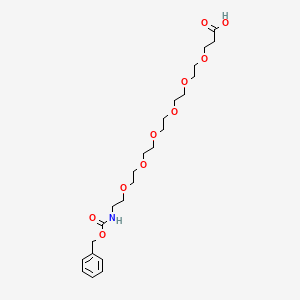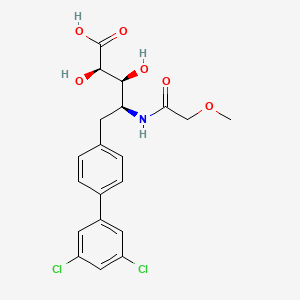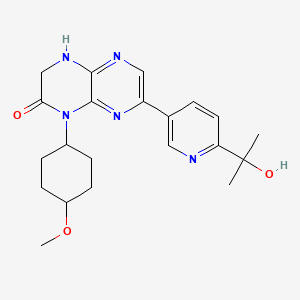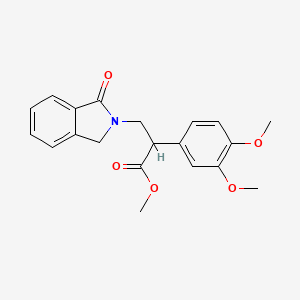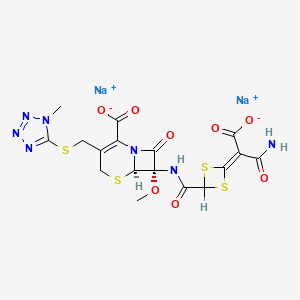
Cefotetan disódico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es altamente resistente a un amplio espectro de beta-lactamasas y es eficaz contra una amplia gama de microorganismos gram-positivos y gram-negativos, tanto aerobios como anaerobios . Yamatetan se administra comúnmente por vía intravenosa o intramuscular para la profilaxis y el tratamiento de diversas infecciones bacterianas .
Aplicaciones Científicas De Investigación
Yamatetan tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la resistencia a las beta-lactamasas y la síntesis de derivados de cefamicina.
Biología: Se emplea en estudios de la síntesis de la pared celular bacteriana y los mecanismos de resistencia a los antibióticos.
Medicina: Se utiliza en la investigación clínica para el desarrollo de nuevos antibióticos y el tratamiento de infecciones bacterianas.
Industria: Se aplica en la producción de antibióticos veterinarios y como conservante en ciertos procesos industriales.
Mecanismo De Acción
La acción bactericida de Yamatetan resulta de la inhibición de la síntesis de la pared celular. Yamatetan se une e inhibe las proteínas de unión a penicilina bacterianas, que son esenciales para la biosíntesis de la pared celular bacteriana. Esta inhibición conduce al debilitamiento de la pared celular y, en última instancia, a la lisis de la célula bacteriana .
Compuestos Similares:
Cefotaxima: Otro antibiótico cefalosporínico con un espectro de actividad similar, pero con menor resistencia a las beta-lactamasas.
Ceftriaxona: Una cefalosporina con una vida media más larga y un espectro de actividad más amplio.
Singularidad de Yamatetan: Yamatetan es único debido a su alta resistencia a las beta-lactamasas y su eficacia contra bacterias aerobias y anaerobias. Su grupo metoxi en la posición 7-alfa y la presencia del anillo tetrazol contribuyen a su estabilidad y amplio espectro de actividad .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Cefotetan disodium exerts its bactericidal effects by inhibiting cell wall synthesis . It binds to and inhibits bacterial penicillin-binding proteins, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Cellular Effects
Cefotetan disodium has a broad spectrum of activity and has been used to treat bacterial infections of the bone, skin, urinary tract, and lower respiratory tract . It affects various types of cells and cellular processes. By inhibiting cell wall synthesis, it disrupts bacterial growth and proliferation . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to the disruption of the bacterial cell wall, which is crucial for maintaining cellular integrity .
Molecular Mechanism
The molecular mechanism of action of Cefotetan disodium involves the inhibition of cell wall synthesis . It binds to and inhibits the bacterial penicillin-binding proteins, which play a crucial role in the synthesis of the bacterial cell wall . This binding interaction disrupts the formation of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
In normal patients, from 51% to 81% of an administered dose of Cefotetan disodium is excreted unchanged by the kidneys over a 24-hour period . The plasma elimination half-life of Cefotetan disodium is 3 to 4.6 hours after either intravenous or intramuscular administration . The thawed solution in Galaxy® plastic container (PL 2040) remains chemically stable for 48 hours at room temperature (25°C/77°F) or for 21 days under refrigeration (5°C/41°F) .
Dosage Effects in Animal Models
The dosage effects of Cefotetan disodium in animal models have not been explicitly mentioned in the search results. It is generally recommended that the dosage and route of administration should be determined by the condition of the patient, severity of the infection, and susceptibility of the causative organism .
Metabolic Pathways
No active metabolites of Cefotetan disodium have been detected; however, small amounts (less than 7%) of Cefotetan disodium in plasma and urine may be converted to its tautomer, which has antimicrobial activity similar to the parent drug .
Transport and Distribution
Cefotetan disodium is supplied in vials containing 80 mg (3.5 mEq) of sodium per gram of Cefotetan activity . It is a white to pale yellow powder which is very soluble in water . Reconstituted solutions of Cefotetan disodium are intended for intravenous and intramuscular administration .
Subcellular Localization
As an antibiotic, it is expected to localize within the bacterial cells where it exerts its effects by inhibiting cell wall synthesis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Yamatetan se sintetiza a través de una serie de reacciones químicas que involucran la incorporación de un grupo metoxi en la posición 7-alfa del núcleo de cefamicina. La síntesis típicamente involucra los siguientes pasos:
Formación del núcleo de cefamicina: Esto involucra la condensación del ácido 7-aminocefalosporánico con un agente acilante adecuado.
Introducción del grupo metoxi: El grupo metoxi se introduce en la posición 7-alfa a través de una reacción de sustitución nucleofílica.
Formación del anillo tetrazol: El anillo tetrazol se forma haciendo reaccionar el intermedio con un precursor de tetrazol adecuado.
Métodos de Producción Industrial: La producción industrial de Yamatetan involucra procesos de fermentación a gran escala seguidos de modificación química. El proceso de fermentación típicamente utiliza una cepa de Streptomyces lactamdurans para producir el núcleo de cefamicina, que luego se modifica químicamente para introducir el grupo metoxi y el anillo tetrazol .
Análisis De Reacciones Químicas
Tipos de Reacciones: Yamatetan experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Yamatetan puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: La reducción de Yamatetan puede conducir a la formación de derivados desmetoxi.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo metoxi y el anillo tetrazol.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan para reacciones de sustitución.
Principales Productos:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados desmetoxi.
Sustitución: Derivados amino y tiol.
Comparación Con Compuestos Similares
Cefotaxime: Another cephalosporin antibiotic with a similar spectrum of activity but less resistance to beta-lactamases.
Ceftriaxone: A cephalosporin with a longer half-life and broader spectrum of activity.
Cefuroxime: A second-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Uniqueness of Yamatetan: Yamatetan is unique due to its high resistance to beta-lactamases and its effectiveness against both aerobic and anaerobic bacteria. Its methoxy group at the 7-alpha position and the presence of the tetrazole ring contribute to its stability and broad spectrum of activity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefotetan disodium involves the conversion of 7-aminocephalosporanic acid (7-ACA) to Cefotetan disodium through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium carbonate", "Chloroacetic acid", "Sodium hydroxide", "Sodium borohydride", "Sodium bicarbonate", "Sodium chloride", "Sodium acetate", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium dodecyl sulfate", "Sodium disulfite", "Sodium sulfite", "Sodium thiosulfate", "Sodium phosphate", "Sodium dihydrogen phosphate", "Sodium hydrogen phosphate", "Sodium hypochlorite", "Sodium hydrogensulfite", "Sodium sulfide", "Sodium sulfite", "Sodium bisulfite", "Sodium metabisulfite", "Sodium thiosulfate pentahydrate", "Sodium carbonate monohydrate", "Sodium hydroxide pellets", "Sodium chloride crystals", "Sodium acetate trihydrate", "Sodium nitrite crystals", "Sodium nitrate crystals", "Sodium dodecyl sulfate powder", "Sodium disulfite powder", "Sodium sulfite powder", "Sodium thiosulfate pentahydrate crystals", "Sodium phosphate dibasic heptahydrate", "Sodium phosphate monobasic monohydrate", "Sodium hydrogen phosphate dihydrate", "Sodium hypochlorite solution", "Sodium hydrogensulfite powder", "Sodium sulfide nonahydrate", "Sodium sulfite anhydrous", "Sodium bisulfite powder", "Sodium metabisulfite powder" ], "Reaction": [ "7-ACA is reacted with chloroacetic acid in the presence of sodium hydroxide to form cefoxitin.", "Cefoxitin is then reacted with sodium borohydride to form cefotetan.", "Cefotetan is then converted to its disodium salt form by reacting it with sodium bicarbonate and sodium chloride.", "The disodium salt is then purified and crystallized to obtain the final product, Cefotetan disodium." ] } | |
Número CAS |
74356-00-6 |
Fórmula molecular |
C17H15N7Na2O8S4 |
Peso molecular |
619.6 g/mol |
Nombre IUPAC |
disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H17N7O8S4.2Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);;/q;2*+1/p-2/t13?,15-,17+;;/m1../s1 |
Clave InChI |
ZQQALMSFFARWPK-ZTQQJVKJSA-L |
SMILES isomérico |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |
SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)[O-])S4)OC)SC2)C(=O)[O-].[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
69712-56-7 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ICI 156834; ICI-156834; ICI156834; YM 09330; YM-09330; YM09330; Cefotetan Sodium; Yamatetan; Cefotan; Apatef. |
Origen del producto |
United States |
Q1: What is the mechanism of action of Cefotetan disodium?
A: Cefotetan disodium is a bactericidal antibiotic that works by inhibiting bacterial cell wall synthesis. [, , ] It achieves this by inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final transpeptidation step of peptidoglycan cross-linking. [] This disruption weakens the bacterial cell wall, ultimately leading to cell lysis and death. [, ]
Q2: Is Cefotetan disodium more effective against Gram-positive or Gram-negative bacteria?
A: Compared to first-generation cephalosporins, Cefotetan disodium shows greater activity against Gram-negative bacteria and relatively less activity against Gram-positive organisms. []
Q3: What is the molecular formula and weight of Cefotetan disodium?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of Cefotetan disodium, these details can be readily found in publicly accessible chemical databases.
Q4: Are there any NMR studies on the structure of Cefotetan disodium?
A: Yes, one study investigated the ¹H and ¹³C NMR spectra of Cefotetan disodium, ceftriaxone, and cefotaxime. [] Interestingly, the researchers observed signal splitting in the ¹³C NMR spectrum of Cefotetan disodium when DMSO-d6 was used as the solvent, which disappeared when using D2O. Further investigation using variable temperature ¹³C NMR spectroscopy revealed that this signal splitting was due to the existence of different conformations of Cefotetan disodium in DMSO-d6. []
Q5: How stable is Cefotetan disodium in commonly used intravenous solutions?
A: Studies have assessed the stability of Cefotetan disodium in various solutions. One study found that Cefotetan disodium (60 mg/ml) in 0.9% sodium chloride sterile saline solution stored in polypropylene syringes remained stable for 6 days at 25°C and for 24 days at 5°C. [] Another study showed that while Cefotetan disodium is relatively unstable in 5% dextrose and 0.9% sodium chloride injections at 25°C (expiry time 2 days), it exhibited significantly higher stability at lower temperatures, remaining stable for at least 41 days at 5°C and 60 days at -10°C. []
Q6: Does freezing and thawing affect the stability of Cefotetan disodium solutions?
A: One study demonstrated that thawing frozen Cefotetan disodium solutions in a microwave (90 seconds) did not lead to significant decomposition. []
Q7: What factors can impact the stability of Cefotetan disodium?
A: Research indicates that Cefotetan disodium is sensitive to light, high temperature, high humidity, oxygen, and pH variations. [, ] Specifically, one study found that the optimum pH range for stability is 3.6-6.4. []
Q8: What is the pharmacokinetic profile of Cefotetan disodium in humans?
A: Several studies have investigated the pharmacokinetics of Cefotetan disodium in healthy volunteers. [, , , , , ] These studies generally indicate that Cefotetan disodium exhibits dose-dependent pharmacokinetics, with Cmax and AUC increasing proportionally with dose. The elimination half-life (t1/2) is typically around 3.5 - 4.5 hours and appears to be independent of the administered dose. [, , , ] Approximately 67% of the drug is excreted unchanged in the urine. []
Q9: Does Cefotetan disodium accumulate in the body after multiple doses?
A: One study found no significant accumulation of Cefotetan disodium after repeated dosing. [] Another study reported an accumulation index of 1.17 ± 0.05 after multiple doses, suggesting minimal accumulation. []
Q10: Are there any differences in pharmacokinetic parameters between male and female subjects?
A: One study found no significant difference in pharmacokinetic parameters of Cefotetan disodium between male and female subjects. []
Q11: What are the potential adverse effects associated with Cefotetan disodium?
A11: While this Q&A focuses on the scientific aspects and avoids clinical information, it's important to note that Cefotetan disodium, like other medications, may be associated with adverse effects.
Q12: What analytical techniques are used to determine the concentration of Cefotetan disodium in biological samples?
A: Several analytical methods have been employed for quantifying Cefotetan disodium. High-performance liquid chromatography (HPLC) is a commonly used technique, often coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. [, , , , ]
Q13: How is the polymer impurity in Cefotetan disodium determined?
A: One study described a sephadex column chromatography method to determine the polymer impurity in Cefotetan disodium. [] The method utilizes a normal liquid chromatography system equipped with a steel column packed with glucosan gel as the stationary phase. []
Q14: How are residual organic solvents measured in Cefotetan disodium?
A: One study established a capillary gas chromatography (GC) method with headspace injection to measure residual acetone and ethyl acetate in Cefotetan disodium. [] This method used a HP-1 capillary column and a flame ionization detector (FID) for analysis. []
Q15: Are there any known drug interactions with Cefotetan disodium?
A15: While this Q&A prioritizes scientific aspects and avoids clinical information, it's worth noting that, like other medications, Cefotetan disodium might interact with other drugs.
Q16: What are the potential implications of Cefotetan disodium use on vitamin K levels?
A: Studies have suggested a link between Cefotetan disodium use and hypoprothrombinemia, a condition characterized by low levels of prothrombin, a clotting factor dependent on vitamin K. [, , , , ] Research indicates that malnourished patients with low serum vitamin K1 levels may be at a higher risk of developing hypoprothrombinemia following Cefotetan disodium therapy. [, ]
Q17: Has Cefotetan disodium been associated with hemolytic anemia?
A: Yes, there have been reported cases of Cefotetan disodium-induced hemolytic anemia, some of which have been severe or even fatal. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


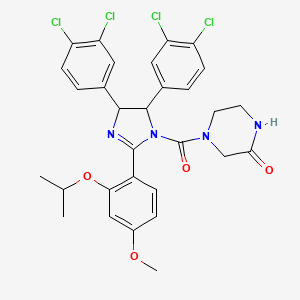
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)
![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)


